4-Bromo-5-fluoro-2-iodobenzaldehyde
Description
Properties
IUPAC Name |
4-bromo-5-fluoro-2-iodobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFIO/c8-5-2-7(10)4(3-11)1-6(5)9/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTFYIVPEHVDKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)I)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Organic Synthesis
4-Bromo-5-fluoro-2-iodobenzaldehyde serves as a crucial building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it valuable in creating diverse compounds.
Key Reactions:
- Oxidation: Converts the aldehyde group to carboxylic acids.
- Reduction: Converts the aldehyde group to alcohols.
- Electrophilic Substitution: The halogen atoms facilitate electrophilic aromatic substitution reactions.
Biological Applications
While specific biological activities of this compound are not extensively documented, related compounds have shown potential therapeutic effects:
- Antimicrobial Activity: Halogenated compounds often exhibit significant antimicrobial properties due to their ability to disrupt microbial membranes.
- Anticancer Properties: Some studies suggest potential anticancer activity through mechanisms such as apoptosis induction in cancer cells.
- Enzyme Inhibition: The compound may act as a probe for studying enzyme-catalyzed reactions, leading to the development of enzyme inhibitors.
Synthesis and Characterization
A study at Osaka University investigated the regioselectivity of reactions involving similar halogenated compounds, indicating that the unique combination of halogens could lead to selective reactivity in synthetic applications .
Electrochemical Properties
Research has demonstrated that halogenated benzaldehydes exhibit varied electrochemical behaviors correlating with their biological activities. Compounds with easier redox activation often show enhanced biological efficacy .
Potential Drug Development
As an intermediate in drug synthesis, this compound could play a pivotal role in developing new therapeutic agents targeting specific diseases, particularly those requiring potent antimicrobial or anticancer properties .
Mechanism of Action
4-Bromo-5-fluoro-2-iodobenzaldehyde is similar to other halogenated benzaldehydes, such as 2-bromo-5-fluorobenzaldehyde and 4-bromo-2-fluoro-5-iodobenzaldehyde. its unique combination of halogen atoms and the aldehyde group makes it distinct in terms of reactivity and applications. The presence of multiple halogen atoms enhances its reactivity in electrophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The positions and types of halogen substituents significantly influence molecular weight, polarity, and stability. Below is a comparative analysis of related compounds:
Table 1: Key Properties of Halogenated Benzaldehydes
Key Observations :
- Molecular Weight: Trihalogenated analogs (e.g., C₇H₃BrFIO) exhibit higher molecular weights (~328.91 g/mol) compared to mono-halogenated derivatives like 4-bromobenzaldehyde (185.02 g/mol) .
- Fluorine’s electronegativity at position 5 could enhance the aldehyde group’s electrophilicity, favoring condensation reactions .
Table 2: Hazard Comparison
Biological Activity
4-Bromo-5-fluoro-2-iodobenzaldehyde is an organic compound characterized by a benzaldehyde moiety with three halogen substituents: bromine, fluorine, and iodine. This unique structure not only enhances its reactivity but also positions it as a compound of interest in medicinal chemistry and organic synthesis.
The presence of multiple halogen atoms in this compound significantly influences its chemical behavior. The compound can participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions, due to the electron-withdrawing nature of the halogens. This property makes it a valuable intermediate for synthesizing complex organic molecules, including potential pharmaceuticals.
Biological Applications
While specific biological activities of this compound are not extensively documented, compounds with similar structures have been studied for their potential therapeutic effects. Notably, halogenated benzaldehydes are often evaluated for:
- Antimicrobial Activity : Many halogenated compounds exhibit significant antimicrobial properties due to their ability to disrupt microbial cell membranes or interfere with metabolic processes.
- Anticancer Properties : Some studies suggest that halogenated benzaldehydes may possess anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms.
- Enzyme Inhibition : The compound may serve as a probe for studying enzyme-catalyzed reactions, potentially leading to the development of enzyme inhibitors.
Table 1: Comparison of Biological Activities of Halogenated Benzaldehydes
| Compound | Antimicrobial Activity | Anticancer Activity | Other Notable Activities |
|---|---|---|---|
| 2-Bromo-5-fluorobenzaldehyde | Moderate | Yes | Enzyme inhibition |
| 4-Bromo-2-fluoro-5-iodobenzaldehyde | Not extensively studied | Potential | Reactive intermediate |
| 3-Bromo-4-fluorobenzaldehyde | Yes | Limited | Colorimetric sensor |
| 2-Bromo-4-fluorobenzaldehyde | Moderate | Yes | DNA binding |
Research Insights
- Synthesis and Characterization : A study conducted at Osaka University explored the regioselectivity of reactions involving similar halogenated compounds, indicating that the unique combination of halogens in this compound could lead to selective reactivity in synthetic applications .
- Electrochemical Properties : Research has shown that halogenated benzaldehydes can exhibit varied electrochemical behaviors, which correlate with their biological activities. Compounds with easier redox activation often demonstrate enhanced biological efficacy .
- Potential Drug Development : As an intermediate in drug synthesis, this compound could be pivotal in developing new therapeutic agents targeting specific diseases, particularly those requiring potent antimicrobial or anticancer properties.
Preparation Methods
Lithiation of 1,4-Dibromo-2-fluorobenzene
1,4-Dibromo-2-fluorobenzene is treated with n-butyllithium at −78°C in tetrahydrofuran (THF). The lithiated intermediate is quenched with dimethylformamide (DMF) to introduce the aldehyde group.
Reaction Conditions:
Iodination via Halogen Exchange
The resulting 4-bromo-2-fluorobenzaldehyde undergoes iodination using NaI and CuI in dimethyl sulfoxide (DMSO) at 120°C.
Reaction Conditions:
Diazotization and Sandmeyer Reaction
This classical approach involves diazonium salt formation followed by iodination.
Diazotization of 2-Amino-4-bromo-5-fluorobenzaldehyde
2-Amino-4-bromo-5-fluorobenzaldehyde is treated with NaNO₂ and HCl at 0–5°C to form the diazonium salt. Subsequent reaction with KI introduces iodine at position 2.
Reaction Conditions:
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Sequential Halogenation | Bromination → Fluorination → Iodination | 65–72 | High regioselectivity | Multiple purification steps |
| Lithiation-Quenching | Lithiation → Aldeformation → Iodination | 60–68 | Direct aldehyde introduction | Low-temperature requirements |
| Sandmeyer Reaction | Diazotization → Iodination | 55 | Scalable for industrial use | Moderate yields |
Challenges and Optimization Opportunities
-
Regioselectivity Control : Competing directing effects (e.g., aldehyde vs. halogens) may require protective groups.
-
Functional Group Tolerance : The aldehyde group is sensitive to strong oxidants/reductants, limiting reaction conditions.
-
Catalytic Systems : Palladium/copper catalysts could improve iodination efficiency but risk aldehyde reduction .
Q & A
Q. What are the recommended synthetic routes for preparing 4-bromo-5-fluoro-2-iodobenzaldehyde?
A common approach involves sequential halogenation and oxidation steps. For example, a Swern oxidation (using oxalyl chloride [(COCl)₂] and dimethyl sulfoxide [DMSO] in anhydrous dichloromethane [DCM]) can oxidize a precursor alcohol to the aldehyde group under moisture-free, inert conditions (argon atmosphere) . The halogen substituents (Br, F, I) are typically introduced via directed ortho-metalation (DoM) or electrophilic aromatic substitution, leveraging the directing effects of existing substituents. Ensure rigorous exclusion of moisture to prevent side reactions.
Q. How should researchers purify and characterize this compound?
Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures, as indicated by purity grades >95.0% (HPLC) in related halogenated benzaldehydes . Characterization requires a combination of:
Q. What safety protocols are critical when handling this compound?
Due to unstudied toxicological properties :
- Use PPE (gloves, goggles, lab coat) in a fume hood.
- Immediate first aid for exposure:
Advanced Research Questions
Q. How do the halogen substituents influence reactivity in cross-coupling reactions?
The iodo and bromo groups are pivotal for Suzuki or Ullmann couplings, with iodine typically reacting faster than bromine due to lower bond dissociation energy. The fluorine atom, being electron-withdrawing, enhances the electrophilicity of the aldehyde and directs meta-substitution in subsequent reactions. For example, in palladium-catalyzed couplings, prioritize iodine for selective displacement while retaining bromine for later functionalization .
Q. What factors affect the compound’s stability during storage or reactions?
- Light sensitivity : Halogenated aldehydes may degrade under UV light; store in amber vials.
- Thermal stability : Avoid temperatures >60°C (observed in related compounds ).
- Moisture : The aldehyde group is prone to hydration or oxidation; use anhydrous solvents and inert atmospheres during reactions .
Q. How can regioselectivity challenges in substitution reactions be addressed?
The fluorine atom directs electrophiles to the meta position relative to itself, while the aldehyde group directs ortho/para. Computational modeling (DFT) can predict preferred sites. Experimentally, use blocking groups (e.g., silyl protection for the aldehyde) to isolate desired substitution patterns .
Q. How should researchers resolve contradictions in reported reaction yields?
Discrepancies in cross-coupling yields (e.g., Suzuki vs. Stille) may arise from:
- Catalyst choice : Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands.
- Solvent effects : Polar aprotic solvents (DMF) vs. toluene.
- Temperature : Thermal vs. microwave-assisted conditions.
Systematically vary these parameters and use design-of-experiments (DoE) to optimize conditions .
Q. What strategies mitigate competing side reactions during functionalization?
- Protection/deprotection : Temporarily protect the aldehyde as an acetal to prevent nucleophilic attack.
- Low-temperature kinetics : Slow addition of reagents at –78°C to control exothermic reactions.
- Chelation control : Use directing groups (e.g., pyridine) to steer metal catalysts .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
